![molecular formula C11H20N2O B13942109 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 63978-06-3](/img/structure/B13942109.png)
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-3,9-diazabicyclo[331]nonan-9-yl)propan-1-one is a bicyclic compound featuring a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one typically involves the formation of the diazabicyclo nonane core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)-3-piperidin-1-ylpropan-1-one
- 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is unique due to its specific structural features and the presence of the diazabicyclo nonane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63978-06-3 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-4-6-10(13)8-12(2)7-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
WWPWSGWQSUCSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCCC1CN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
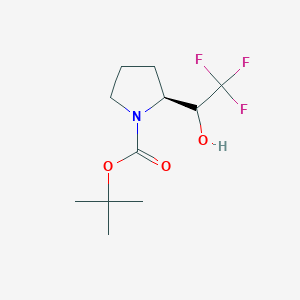
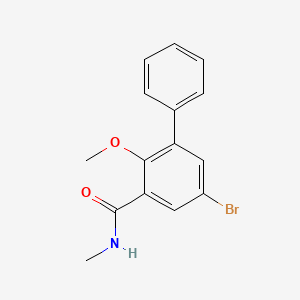

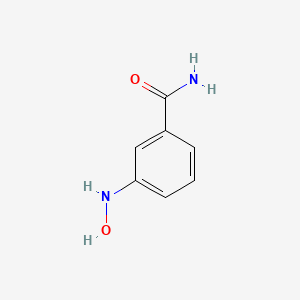
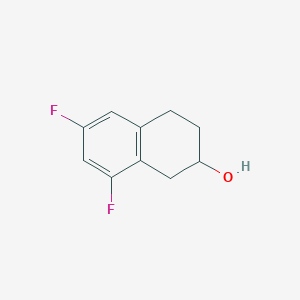
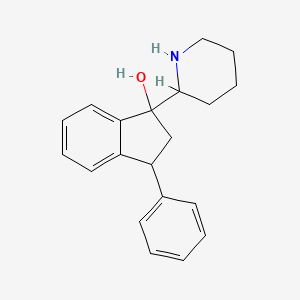

![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
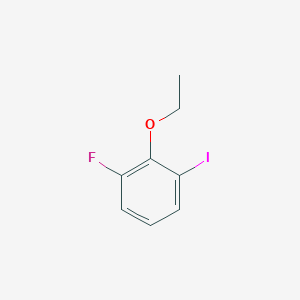
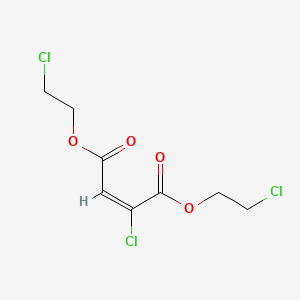
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)

![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
